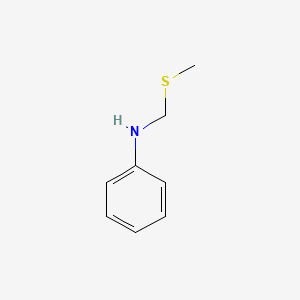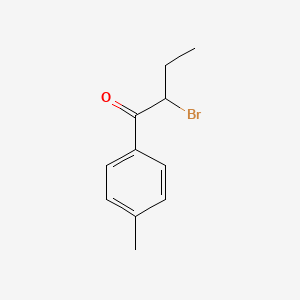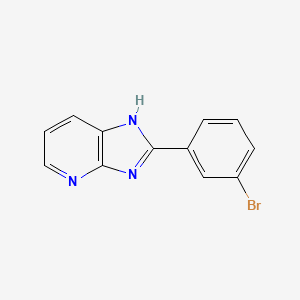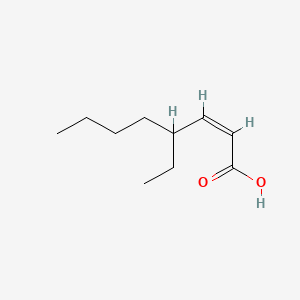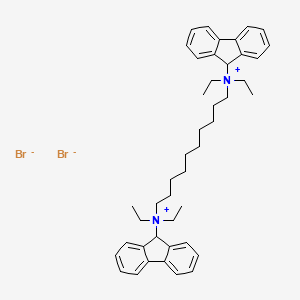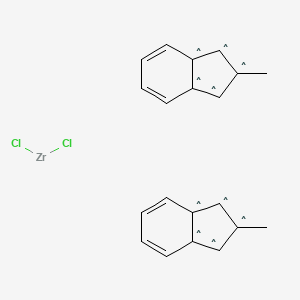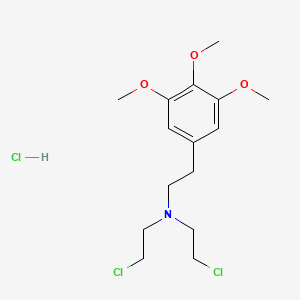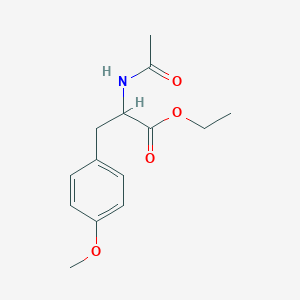
AC-2-Methoxy-phe-oet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of AC-2-Methoxy-phe-oet typically involves the acetylation of p-methoxy-dl-phenylalanine followed by esterification with ethanol . The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
AC-2-Methoxy-phe-oet undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions vary based on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
AC-2-Methoxy-phe-oet has several scientific research applications:
Wirkmechanismus
The mechanism of action of AC-2-Methoxy-phe-oet involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . The compound’s structure allows it to interact with hydrophobic and aromatic residues in the enzyme’s active site, leading to inhibition .
Vergleich Mit ähnlichen Verbindungen
AC-2-Methoxy-phe-oet can be compared with other similar compounds, such as:
N-acetyl-l-phenylalanine ethyl ester: Similar in structure but lacks the methoxy group, which affects its chemical properties and reactivity.
N-acetyl-l-tyrosine ethyl ester: Contains a hydroxyl group instead of a methoxy group, leading to different biological activities and applications.
N-benzoyl-l-tyrosine ethyl ester: Has a benzoyl group instead of an acetyl group, resulting in different chemical and physical properties.
Eigenschaften
Molekularformel |
C14H19NO4 |
|---|---|
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
ethyl 2-acetamido-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C14H19NO4/c1-4-19-14(17)13(15-10(2)16)9-11-5-7-12(18-3)8-6-11/h5-8,13H,4,9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
OUMZXZPYKXNBDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


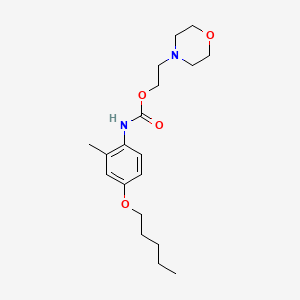



![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
